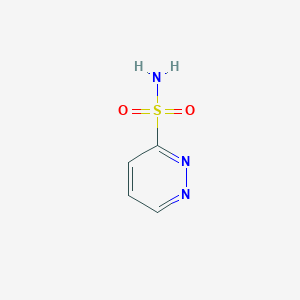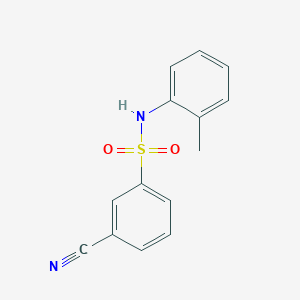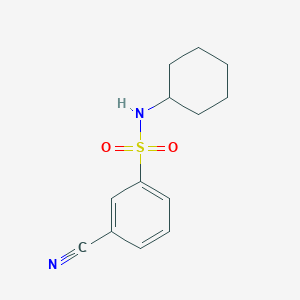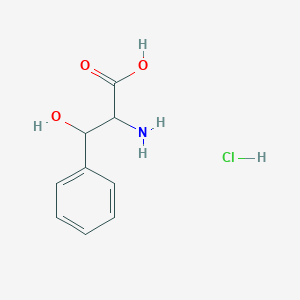
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride
概要
説明
作用機序
Target of Action
2-Amino-3-hydroxy-3-phenylpropanoic acid, also known as threo-beta-phenylserine, is a physiologically important alpha-amino acid
Mode of Action
It is known to be used in biochemical reactions as a substrate and reactant .
Biochemical Pathways
This compound is an intermediate in the metabolism of L-threonine . It can be synthesized from 3-phenylpropanoic acid . L-Threonine aldolase has been reported to catalyze the condensation of glycine and benzaldehyde to afford this compound .
Result of Action
It is known to be involved in biochemical reactions as a substrate and reactant .
Action Environment
The action of 2-Amino-3-hydroxy-3-phenylpropanoic acid can be influenced by various environmental factors. For instance, its racemic structure was found to exist as a conglomerate at room temperature, although it forms a racemic compound at the melting point . This suggests that temperature can influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
The role of 2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride in biochemical reactions is as a substrate and reactant It interacts with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of this compound is not well defined. It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and potential changes in gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the metabolism of L-threonine . It can be synthesized from 3-phenylpropanoic acid
準備方法
Synthetic Routes and Reaction Conditions
The preparation of optically active 2-amino-3-hydroxy-3-phenylpropanoic acid hydrochloride can be achieved through optical resolutions by replacing and preferential crystallization. The racemic mixture of the compound can be resolved using L-phenylalanine methyl ester hydrochloride as the optically active co-solute, which preferentially crystallizes one enantiomer from the supersaturated racemic solution . The purified enantiomers can then be treated with triethylamine in methanol to obtain optically pure compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods involving optical resolution and crystallization are scalable and can be adapted for larger-scale production.
化学反応の分析
Types of Reactions
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines.
科学的研究の応用
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
類似化合物との比較
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the amino and hydroxyl groups.
2-Amino-3-hydroxypropanoic acid: Similar but without the phenyl group.
2-Hydroxy-3-phenylpropanoic acid methyl ester: Similar but with a methyl ester group instead of the amino group.
Uniqueness
2-Amino-3-hydroxy-3-phenylpropanoic acid hydrochloride is unique due to its combination of amino, hydroxyl, and phenyl groups, which confer specific chemical properties and reactivity. This makes it valuable in various research and industrial applications.
特性
IUPAC Name |
2-amino-3-hydroxy-3-phenylpropanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3.ClH/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMVQTRSWQMRKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(=O)O)N)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Sulfanylidene-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B3289614.png)
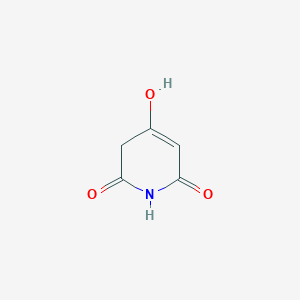

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-4-ynoic acid](/img/structure/B3289640.png)
![8-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B3289653.png)




![6-Methylpyrazolo[1,5-A]pyrimidin-7-OL](/img/structure/B3289697.png)
